1-Bromo-2-[diazo(phenyl)methyl]benzene
Description
1-Bromo-2-[diazo(phenyl)methyl]benzene is a brominated aromatic compound featuring a diazo(phenyl)methyl substituent at the ortho position relative to the bromine atom. The diazo group (–N₂–) confers unique reactivity, enabling applications in cyclopropanation, carbene generation, and transition-metal-catalyzed cross-coupling reactions. This compound is structurally distinct from other brominated benzyl derivatives due to the high energy and instability associated with the diazo functionality, necessitating specialized synthetic and handling protocols .
Properties
IUPAC Name |
1-bromo-2-[diazo(phenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-12-9-5-4-8-11(12)13(16-15)10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKZOWHDYAJNGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496884 | |
| Record name | 1-Bromo-2-[diazo(phenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60664-79-1 | |
| Record name | 1-Bromo-2-[diazo(phenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The bromination of benzene typically involves the use of bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The diazo group can be introduced through diazotization reactions, which involve the reaction of an amine with nitrous acid.
Industrial Production Methods
Industrial production of 1-Bromo-2-[diazo(phenyl)methyl]benzene would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-[diazo(phenyl)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Coupling Reactions: The diazo group can participate in coupling reactions to form azo compounds.
Rearrangement Reactions: The compound can undergo rearrangements under certain conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Coupling Reactions: Reagents such as phenols or aromatic amines are used.
Rearrangement Reactions: Acidic or basic conditions can facilitate rearrangements.
Major Products Formed
Substitution Reactions: Products include phenyl derivatives where the bromine atom is replaced.
Coupling Reactions: Azo compounds are formed.
Rearrangement Reactions: Various rearranged aromatic compounds can be produced.
Scientific Research Applications
1-Bromo-2-[diazo(phenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[diazo(phenyl)methyl]benzene involves its ability to form reactive intermediates such as carbocations or radicals. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds or the modification of existing ones. The diazo group, in particular, can participate in cycloaddition reactions, forming new ring structures.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
1-Bromo-2-(methoxy(phenyl)methyl)benzene
- Substituents: Methoxy and phenyl groups at the ortho position.
- Synthesis: 76% yield via copper-catalyzed coupling; characterized by distinct ¹H NMR signals (δ 5H and 2H multiplets) .
1-Bromo-2-(chloromethyl)benzene
- Substituents: Chloromethyl group at the ortho position.
- Synthesis: 69% yield via chlorination of benzyl alcohols .
1-Bromo-2-[(4-chlorophenoxy)methyl]benzene Substituents: 4-Chlorophenoxy group. Molecular Weight: 297.58 g/mol; ChemSpider ID: 8931778 .
Reactivity and Stability Comparison
- Diazo-Specific Reactivity : The diazo group enables cyclopropanation via carbene intermediates, contrasting with methoxy or chloromethyl analogues, which undergo nucleophilic substitutions or eliminations .
- Handling Requirements : Diazo compounds require inert atmospheres and low-temperature storage, whereas methoxy or chloro derivatives are less sensitive .
Spectroscopic and Physical Properties
NMR Data Comparison
- 1-Bromo-2-(methoxy(phenyl)methyl)benzene :
- 1-Bromo-2-(chloromethyl)benzene :
- Diazo Compound (Expected): ¹H NMR: Downfield-shifted protons near the diazo group (δ 6.5–7.5 ppm). ¹³C NMR: Diazonium carbon at δ 90–100 ppm (unobserved in analogues) .
Molecular Weight and Physical State
- Diazo Compound: Estimated MW ≈ 292.1 g/mol (vs. 297.58 g/mol for 1-bromo-2-[(4-chlorophenoxy)methyl]benzene) .
- Physical State : Likely a low-melting solid or liquid, contrasting with the colorless liquids of methoxy/chloro derivatives .
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